(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran
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Overview
Description
Scientific Research Applications
Intermediate in Drug Synthesis
“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside” is used as an intermediate in the synthesis of certain drugs . For example, it is used in the synthesis of Voglibose and Dapagliflozin .
Glycosyl Donor
Protected carbohydrate hemiacetals, such as “Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside”, can be converted into glycosyl donors . These donors can be used directly or converted into other forms, such as trichloroacetimidates .
Substrate for Nucleophilic Addition Reactions
“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside” can also be used as a substrate for nucleophilic addition reactions . This makes it a valuable tool in the synthesis of complex organic molecules .
Preparation of Other Derivatives
This compound can be used in the preparation of other derivatives, such as the α-glucopyranosyl chloride and synthesis of 1-C-α-D-glucopyranose derivatives .
Research in Carbohydrate Chemistry
“Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside” is used in research in carbohydrate chemistry . It is used in the preparation of other complex carbohydrates and in the study of their properties .
Synthesis of Natural Products
This compound is used in the synthesis of natural products . For example, it is used in the total synthesis of various types of diterpenoid alkaloids .
Mechanism of Action
Target of Action
Methyl 2,3,4,6-Tetra-O-benzyl-a-D-galactopyranoside is a complex organic compound that serves as a pivotal intermediate entity in the synthesis of drugs and derivatives based on carbohydrates
Mode of Action
It is known to be used as an intermediate in organic synthesis .
Biochemical Pathways
The compound plays a significant role in the synthesis of drugs and derivatives based on carbohydrates . It has been used successfully as an intermediate for glucosylation couplings .
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability.
Result of Action
The compound, owing to its distinct chemical framework, holds promise for the exploration of potential remedies against diverse ailments such as cancer, diabetes, and neurological disorders .
Action Environment
The compound has shown high light emission properties at temperatures between 25 and 50 °C . Its stability and efficacy could potentially be influenced by environmental factors such as temperature and solvent used. It is typically stored in a sealed, dry environment at 2-8°C .
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-NVCPMKERSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-methoxytetrahydro-2H-pyran | |
CAS RN |
53008-63-2 |
Source
|
Record name | Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53008-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-D-Galactopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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